4-Cyanophenyl N-(4-cyanophenyl)benzenecarboximidate
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Overview
Description
4-Cyanophenyl N-(4-cyanophenyl)benzenecarboximidate is a chemical compound with the molecular formula C21H13N3O. It is characterized by the presence of two cyanophenyl groups and a benzenecarboximidate moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyanophenyl N-(4-cyanophenyl)benzenecarboximidate typically involves the reaction of 4-cyanophenylamine with benzenecarboximidoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Cyanophenyl N-(4-cyanophenyl)benzenecarboximidate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenyl groups can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
4-Cyanophenyl N-(4-cyanophenyl)benzenecarboximidate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Cyanophenyl N-(4-cyanophenyl)benzenecarboximidate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Cyanophenyl N-(4-cyanophenyl)benzenecarboximidate
- 4-Cyanophenyl N-(4-cyanophenyl)benzenecarboxamide
- 4-Cyanophenyl N-(4-cyanophenyl)benzenecarboxylate
Uniqueness
This compound is unique due to its specific combination of cyanophenyl and benzenecarboximidate groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific research and industrial applications .
Properties
CAS No. |
94030-79-2 |
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Molecular Formula |
C21H13N3O |
Molecular Weight |
323.3 g/mol |
IUPAC Name |
(4-cyanophenyl) N-(4-cyanophenyl)benzenecarboximidate |
InChI |
InChI=1S/C21H13N3O/c22-14-16-6-10-19(11-7-16)24-21(18-4-2-1-3-5-18)25-20-12-8-17(15-23)9-13-20/h1-13H |
InChI Key |
CHRNVUWHCUFYJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NC2=CC=C(C=C2)C#N)OC3=CC=C(C=C3)C#N |
Origin of Product |
United States |
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